molecular formula C11H19NO3 B1457206 Unii-2EO3gfe2R9 CAS No. 943986-67-2

Unii-2EO3gfe2R9

Cat. No. B1457206
CAS RN: 943986-67-2
M. Wt: 213.27 g/mol
InChI Key: LTDAHGXWZNKFNP-BDAKNGLRSA-N
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Description

Unii-2EO3gfe2R9, also known as Brivaracetam Acid, is a chemical compound with the molecular formula C11H19NO3 . It has gained significant attention in the fields of materials science, biology, and environmental science due to its unique properties and potential applications.


Molecular Structure Analysis

The molecular structure of Unii-2EO3gfe2R9 is defined by its molecular formula, C11H19NO3 . The InChIKey, a unique identifier for chemical substances, for this compound is LTDAHGXWZNKFNP-BDAKNGLRSA-N .


Physical And Chemical Properties Analysis

Unii-2EO3gfe2R9 has a molecular weight of 213.27 g/mol. The physical and chemical properties of a compound are typically determined by its molecular structure .

Scientific Research Applications

Biotechnology

In the realm of biotechnology , “Unii-2EO3gfe2R9” is utilized for genetic engineering and molecular cloning. It plays a pivotal role in the development of recombinant DNA technologies, where it may be used to introduce specific gene sequences into host cells. This has profound implications for the production of therapeutic proteins, vaccines, and genetically modified organisms (GMOs) .

Pharmacology

Within pharmacology , this compound is instrumental in drug development and delivery systems. It enhances the bioavailability of medications and can be used to create targeted drug delivery mechanisms, potentially reducing side effects and improving therapeutic outcomes .

Environmental Science

“Unii-2EO3gfe2R9” finds its application in environmental science as well, particularly in pollution control and bioremediation. It aids in the detoxification of contaminated sites and the treatment of wastewater by breaking down harmful substances into less toxic forms .

Materials Science

In materials science , the compound contributes to the innovation of new materials with enhanced properties. It’s involved in the synthesis and modification of polymers, ceramics, and composites, leading to advancements in construction, electronics, and nanotechnology .

Analytical Chemistry

The compound is a key player in analytical chemistry , where it’s used in the development of sophisticated instrumentation and analytical methods. It improves the sensitivity and specificity of detection techniques, which is crucial for quality control and forensic analysis .

Agriculture

Lastly, in the field of agriculture , “Unii-2EO3gfe2R9” is applied to increase crop yield and protect plants from pests and diseases. It’s also involved in the creation of smart farming technologies that monitor crop health and optimize resource use .

properties

IUPAC Name

(2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-3-5-8-6-10(13)12(7-8)9(4-2)11(14)15/h8-9H,3-7H2,1-2H3,(H,14,15)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDAHGXWZNKFNP-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(=O)N(C1)C(CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CC(=O)N(C1)[C@@H](CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-2EO3gfe2R9

CAS RN

943986-67-2
Record name UCB-42145
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943986672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BRIVARACETAM ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EO3GFE2R9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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